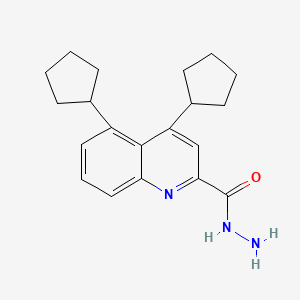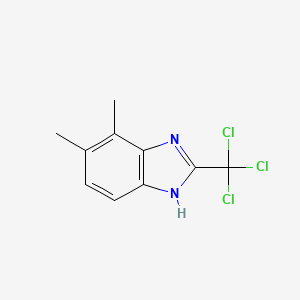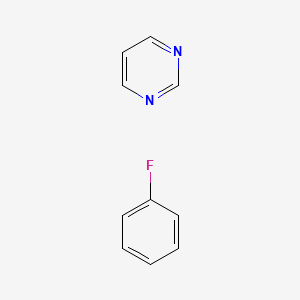![molecular formula C12H13F3O B14207233 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL CAS No. 824431-48-3](/img/structure/B14207233.png)
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pentenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with a suitable alkene under conditions that promote the formation of the desired pentenol structure. Common reagents used in this synthesis include Grignard reagents or organolithium compounds, which facilitate the addition of the alkene to the benzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the pentenol chain can be reduced to form a saturated alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-[4-(Trifluoromethyl)phenyl]pent-4-en-1-one.
Reduction: Formation of 5-[4-(Trifluoromethyl)phenyl]pentan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with enhanced properties such as increased stability and reactivity.
Mecanismo De Acción
The mechanism by which 5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This can lead to modulation of enzyme activity or disruption of cellular processes, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
4-(Trifluoromethyl)phenol: Shares the trifluoromethyl group but lacks the pentenol chain.
5-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
5-[4-(Trifluoromethyl)phenyl]pent-4-EN-1-OL is unique due to the combination of the trifluoromethyl group and the pentenol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications where specific interactions with molecular targets are desired.
Propiedades
Número CAS |
824431-48-3 |
|---|---|
Fórmula molecular |
C12H13F3O |
Peso molecular |
230.23 g/mol |
Nombre IUPAC |
5-[4-(trifluoromethyl)phenyl]pent-4-en-1-ol |
InChI |
InChI=1S/C12H13F3O/c13-12(14,15)11-7-5-10(6-8-11)4-2-1-3-9-16/h2,4-8,16H,1,3,9H2 |
Clave InChI |
APOIKIFQXBCEIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=CCCCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S)-N-[(3,5-dichlorophenyl)methyl]-N-propylpyrrolidin-3-amine](/img/structure/B14207183.png)

![N-[Bis(4-fluorophenyl)methyl]-2-(1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B14207188.png)
![[(Hexadecanoylcarbamothioyl)sulfanyl]acetic acid](/img/structure/B14207200.png)

![3-Quinolineethanol, alpha-[2-(dimethylamino)ethyl]-2,6-dimethoxy-alpha-1-naphthalenyl-beta-phenyl-, (alphaR,betaS)-rel-](/img/structure/B14207213.png)
![5,8-Dibromo-2,3-dihexylpyrido[3,4-B]pyrazine](/img/structure/B14207215.png)
![3-[2-Chloro-4-(4-fluoroanilino)benzoyl]-4-methoxybenzoic acid](/img/structure/B14207221.png)

![5,6-Dichloro-2-{[4-(2,6-dimethylphenyl)piperidin-1-yl]methyl}-1H-indole](/img/structure/B14207230.png)
